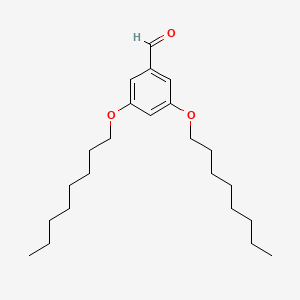
3,5-Bis(octyloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(octyloxy)benzaldehyde is an organic compound with the molecular formula C23H38O3. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by octyloxy groups at the 3 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(octyloxy)benzaldehyde typically involves the alkylation of 3,5-dihydroxybenzaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,5-Dihydroxybenzaldehyde+2Octyl BromideK2CO3,DMFthis compound
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(octyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The octyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Bis(octyloxy)benzoic acid
Reduction: 3,5-Bis(octyloxy)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Bis(octyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including Schiff bases and BODIPYs (boron-dipyrromethene dyes).
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of materials with specific properties, such as liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 3,5-Bis(octyloxy)benzaldehyde largely depends on its chemical structure and the specific application. For instance, in antifungal applications, it disrupts cellular antioxidation systems by targeting enzymes like superoxide dismutases and glutathione reductase. This leads to oxidative stress and ultimately inhibits fungal growth .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(octyloxy)benzaldehyde
- 3,5-Bis(decyloxy)benzaldehyde
Uniqueness
3,5-Bis(octyloxy)benzaldehyde is unique due to the specific positioning of the octyloxy groups, which can influence its reactivity and physical properties. Compared to 3,4-Bis(octyloxy)benzaldehyde, the 3,5-substitution pattern can lead to different steric and electronic effects, impacting its behavior in chemical reactions and applications .
Propiedades
Número CAS |
348081-91-4 |
|---|---|
Fórmula molecular |
C23H38O3 |
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
3,5-dioctoxybenzaldehyde |
InChI |
InChI=1S/C23H38O3/c1-3-5-7-9-11-13-15-25-22-17-21(20-24)18-23(19-22)26-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
KUQPLJZUPQEJAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=CC(=C1)C=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
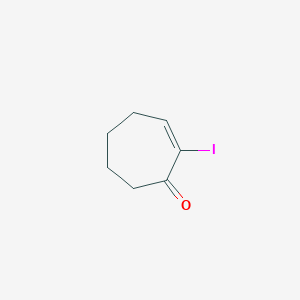
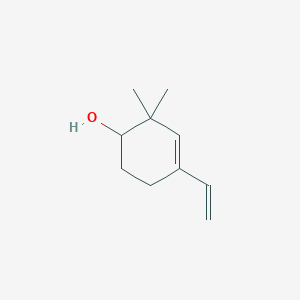
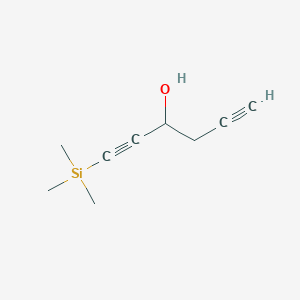
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
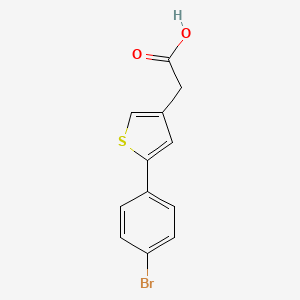
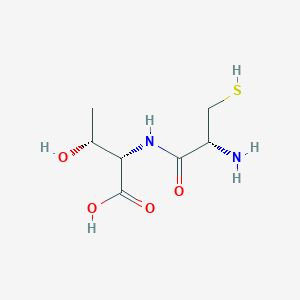



![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
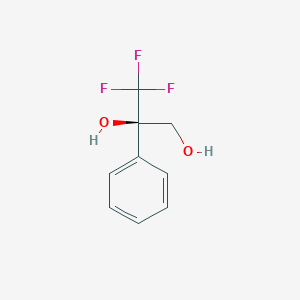
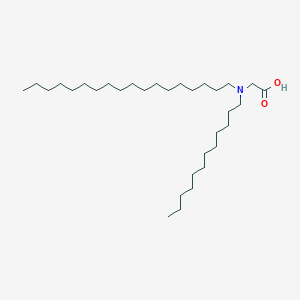
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
